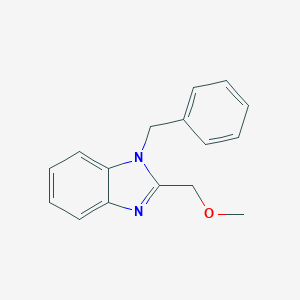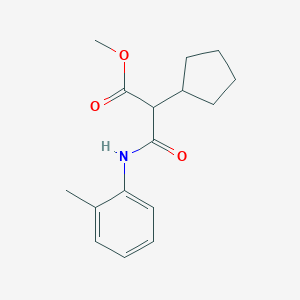![molecular formula C24H25NO7 B379113 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379113.png)
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in medicinal chemistry due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the hydroxy and methoxy substituents on the phenyl ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield methoxybenzaldehyde derivatives, while reduction of the dihydropyridine ring can produce tetrahydropyridine compounds.
科学的研究の応用
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties, including its potential as an antihypertensive agent.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-methoxybenzyl alcohol
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of both hydroxy and methoxy groups on the phenyl rings. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
特性
分子式 |
C24H25NO7 |
|---|---|
分子量 |
439.5g/mol |
IUPAC名 |
dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO7/c1-29-17-8-5-15(6-9-17)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-7-10-21(30-2)20(26)11-16/h5-11,13-14,22,26H,12H2,1-4H3 |
InChIキー |
YJAMUJLSPNXTCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylphenyl)-2-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379031.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B379034.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B379035.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B379037.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B379038.png)
![Benzyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379039.png)
![3-amino-4-(2-furyl)-N-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379041.png)
![2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(2-thienyl)ethanone](/img/structure/B379042.png)
![1-phenyl-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379045.png)
![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379051.png)
![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
